2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 391226-85-0
VCID: VC4475015
InChI: InChI=1S/C17H15N3O2S/c1-11-7-3-4-8-12(11)16-19-20-17(23-16)18-15(21)13-9-5-6-10-14(13)22-2/h3-10H,1-2H3,(H,18,20,21)
SMILES: CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.39

2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 391226-85-0

Cat. No.: VC4475015

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.39

* For research use only. Not for human or veterinary use.

2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide - 391226-85-0

Specification

CAS No. 391226-85-0
Molecular Formula C17H15N3O2S
Molecular Weight 325.39
IUPAC Name 2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C17H15N3O2S/c1-11-7-3-4-8-12(11)16-19-20-17(23-16)18-15(21)13-9-5-6-10-14(13)22-2/h3-10H,1-2H3,(H,18,20,21)
Standard InChI Key SPFRPLQRMGAWFF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3OC

Introduction

Biological Activities

Thiadiazole derivatives are known for their diverse biological activities, including anticancer and anti-inflammatory properties. These compounds often interact with biological targets at the molecular level, influencing various cellular processes.

  • Anticancer Activity: Thiadiazoles may exhibit anticancer effects by inhibiting cell growth or inducing apoptosis in cancer cells.

  • Anti-inflammatory Activity: Some thiadiazole derivatives have shown potential as inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX).

Research Findings

While specific research findings on 2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide are not available, studies on similar compounds highlight their potential therapeutic applications:

  • In Vitro Studies: Compounds with similar structures have been evaluated for their biological activities using in vitro assays, demonstrating promising results against various cell lines.

  • In Silico Studies: Molecular docking studies have been used to predict the binding affinity of thiadiazole derivatives to specific biological targets, guiding further structural optimization.

Future Directions

Given the potential of thiadiazole derivatives in medicinal chemistry, further research on 2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide could focus on:

  • Synthetic Optimization: Improving the synthesis efficiency and yield of the compound.

  • Biological Evaluation: Conducting comprehensive biological assays to determine its anticancer, anti-inflammatory, or other therapeutic potentials.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activities and drug-like properties.

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